molecular formula C17H12ClFN4O2S2 B2698207 4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392298-47-4

4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2698207
CAS No.: 392298-47-4
M. Wt: 422.88
InChI Key: AUONYSVWNKWGDH-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and halogen substituents (chlorine and fluorine). These functional groups and their arrangement can give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data, it’s difficult to provide an analysis of this compound’s molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the amide group might undergo hydrolysis, the halogens might participate in substitution reactions, and the thiadiazol ring might be involved in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Research into fluorine-containing thiadiazolotriazinones, such as those synthesized by Holla, Bhat, and Shetty (2003), demonstrates promising antibacterial activities at low concentrations, highlighting the potential of related structures in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Anticancer Activity

Investigations into derivatives containing thiadiazole and benzamide groups have shown significant anticancer properties. The synthesis and evaluation of indapamide derivatives by Yılmaz et al. (2015) provide an example of how modifying the chemical structure can lead to compounds with high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Nematocidal Activity

The creation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, as explored by Liu et al. (2022), demonstrates significant nematocidal activities against Bursaphelenchus xylophilus. Such studies suggest that compounds with similar structural motifs could serve as leads for developing new nematicides (Liu et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in industries like pharmaceuticals or agrochemicals, future research might focus on improving its synthesis, understanding its mechanism of action, or exploring new applications .

Properties

IUPAC Name

4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUONYSVWNKWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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